molecular formula C13H19NS B5890495 4-(4-ethylbenzyl)thiomorpholine

4-(4-ethylbenzyl)thiomorpholine

Cat. No.: B5890495
M. Wt: 221.36 g/mol
InChI Key: VYLGVEZYXHYPEX-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered saturated ring containing one sulfur atom and one nitrogen atom, substituted at the nitrogen with a 4-ethylbenzyl group. Thiomorpholine derivatives are pharmacologically significant due to the sulfur atom, which enhances lipophilicity compared to morpholine analogues (where sulfur is replaced by oxygen) . This increased lipophilicity improves membrane permeability and metabolic stability, as sulfur can act as a "soft spot" for oxidative metabolism .

Properties

IUPAC Name

4-[(4-ethylphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLGVEZYXHYPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Core

  • Sulfur vs. Oxygen : The substitution of oxygen with sulfur in the thiomorpholine ring increases bond lengths (C–S: ~1.81 Å vs. C–O: ~1.43 Å) and reduces bond angles (C–S–C: ~99° vs. C–O–C: ~111°), leading to distinct conformational preferences. For example, 4-(4-nitrophenyl)thiomorpholine adopts a chair conformation with the nitrophenyl group in a quasi-axial position, whereas its morpholine counterpart places the substituent equatorially due to weaker steric and electronic effects .
  • Crystal Packing : Thiomorpholine derivatives often form centrosymmetric dimers via C–H···O interactions and π-stacking (e.g., face-to-face aromatic stacking at 3.29 Å separation in 4-(4-nitrophenyl)thiomorpholine) . Morpholine analogues, such as 4-(4-nitrobenzyl)morpholine, exhibit different packing motifs, such as C(4) ribbon structures, due to the absence of sulfur-driven intermolecular interactions .

Substituent Effects

  • 4-Ethylbenzyl Group : The ethylbenzyl substituent in 4-(4-ethylbenzyl)thiomorpholine introduces steric bulk and lipophilicity (predicted logP ~3.5–4.0), which may enhance blood-brain barrier penetration compared to polar nitro-substituted analogs (e.g., 4-(4-nitrophenyl)thiomorpholine, logP ~2.0) .
  • Nitro vs. Ethylbenzyl : Nitro groups (e.g., in 4-(4-nitrophenyl)thiomorpholine) increase polarity and hydrogen-bonding capacity, favoring solid-state dimerization via C–H···O bonds. In contrast, the ethylbenzyl group likely promotes hydrophobic interactions and reduces crystal symmetry .

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